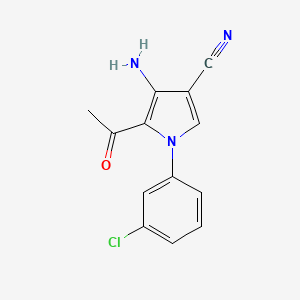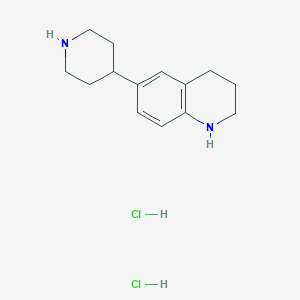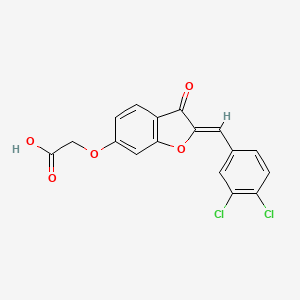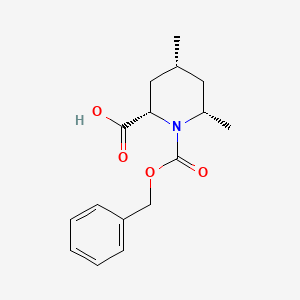
5-Acetyl-4-amino-1-(3-chlorophenyl)pyrrole-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Acetyl-4-amino-1-(3-chlorophenyl)pyrrole-3-carbonitrile, also known as Acetyl-4-amino-1-(3-chlorophenyl)pyrrole-3-carbonitrile, is an organic compound with a wide range of applications in scientific research. This compound is a versatile building block for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and other organic molecules. It has been widely used in various areas of synthetic organic chemistry and has been studied for its potential applications in drug discovery and development.
Scientific Research Applications
Synthesis and Antifungal Activity of Novel Compounds :A study focused on synthesizing novel compounds containing a fused 1,2,4-triazine moiety, including derivatives similar to 5-Acetyl-4-amino-1-(3-chlorophenyl)pyrrole-3-carbonitrile. These compounds showed potential antifungal activity, indicating their usefulness in developing antifungal agents (Ibrahim et al., 2008).
Structural Behavior and Anion Binding :Another study synthesized new pyrrole 2,5-diamide clefts with nitrophenyl derivatives, showing a color change upon deprotonation in the presence of fluoride. This research highlights the compound's potential in developing sensors or indicators for specific chemical reactions (Camiolo et al., 2003).
Synthesis of Biologically Active Scaffolds :Research on pyrrolo[2,3-b]pyridine scaffolds, including similar compounds, demonstrated their potential in biological applications. These scaffolds were fully characterized and showed promising results as biologically active compounds (Sroor, 2019).
Antibacterial, Antifungal Activities, and Cytotoxicity :A study synthesized pyrazolo[1,5-a]pyrimidines with a focus on their antibacterial, antifungal activities, and cytotoxicity against cancer cells. Compounds similar to this compound were used as intermediates, indicating their role in developing potential therapeutic agents (Al-Adiwish et al., 2017).
Properties
IUPAC Name |
5-acetyl-4-amino-1-(3-chlorophenyl)pyrrole-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O/c1-8(18)13-12(16)9(6-15)7-17(13)11-4-2-3-10(14)5-11/h2-5,7H,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUPACMQFOWNOFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CN1C2=CC(=CC=C2)Cl)C#N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![tert-butyl N-[(3S,6S)-6-(hydroxymethyl)oxan-3-yl]carbamate](/img/structure/B2495173.png)







![3-(4-chlorophenyl)-N-cycloheptyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2495186.png)
![N-(4-chloro-2-(trifluoromethyl)phenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2495188.png)



![1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2495193.png)
